molecular formula C40H79NO4 B15477164 L-Aspartic acid, dioctadecyl ester CAS No. 35039-69-1

L-Aspartic acid, dioctadecyl ester

Cat. No.: B15477164
CAS No.: 35039-69-1
M. Wt: 638.1 g/mol
InChI Key: ZCYUMKRNCQVJSM-LHEWISCISA-N
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Description

L-Aspartic acid is a non-essential α-amino acid (CAS 56-84-8) with two carboxylic acid groups, enabling diverse esterification reactions . Esters of L-aspartic acid are synthesized by substituting one or both carboxylic acid groups with alkyl or aryl ester moieties. These derivatives are critical in peptide synthesis, drug delivery systems, and neurological research due to their tunable solubility, stability, and bioavailability .

Properties

CAS No.

35039-69-1

Molecular Formula

C40H79NO4

Molecular Weight

638.1 g/mol

IUPAC Name

dioctadecyl (2S)-2-aminobutanedioate

InChI

InChI=1S/C40H79NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-44-39(42)37-38(41)40(43)45-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h38H,3-37,41H2,1-2H3/t38-/m0/s1

InChI Key

ZCYUMKRNCQVJSM-LHEWISCISA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C[C@@H](C(=O)OCCCCCCCCCCCCCCCCCC)N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCCCCCCCC)N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis of L-Aspartic Acid Esters

Structural and Physical Properties

Compound Name Ester Groups Molecular Formula Molecular Weight Boiling Point (°C) Density (g/cm³) Key Applications
L-Aspartic acid dimethyl ester HCl Methyl C₆H₁₁NO₄·HCl 197.61 Not reported Not reported Organic synthesis
L-Aspartic acid di-tert-butyl ester HCl tert-Butyl C₁₂H₂₃NO₄·HCl Not reported Not reported Not reported Neurological studies
L-Aspartic acid 4-methyl ester Methyl C₅H₉NO₄ Not reported 301.7 1.299 Thermal-stable intermediates
L-Aspartic acid dibenzyl ester Benzyl C₁₈H₁₈NO₄ Not reported Not reported Not reported Cholesterol inhibition
L-Aspartic acid 4-cyclohexyl ester Cyclohexyl C₁₀H₁₇NO₄ 215.25 386.2 (predicted) 1.20 (predicted) Amino acid derivatives

Notes:

  • Ester Group Impact : Larger ester groups (e.g., benzyl, cyclohexyl) increase lipophilicity, enhancing membrane permeability but reducing aqueous solubility .
  • Thermal Stability : Methyl esters exhibit higher boiling points (e.g., 301.7°C for 4-methyl ester) compared to bulkier esters .
(a) L-Aspartic Acid Di-tert-butyl Ester vs. L-Glutamic Acid Di-tert-butyl Ester
  • Structural Difference : Glutamic acid has an additional methylene group in its side chain.
  • Neurological Activity : L-Aspartic acid esters show higher specificity in NMDA receptor modulation, whereas glutamic acid analogs are broader excitatory neurotransmitters .
(b) L-Aspartic Acid Dibenzyl Ester vs. Diethyl Ester
  • Cholesterol Inhibition : The dibenzyl ester’s aromatic groups enable stronger interactions with lipid membranes, making it more effective in inhibiting cholesterol ester formation than the diethyl variant .
  • Synthetic Utility : Diethyl esters are preferred in solution-phase peptide synthesis due to their lower steric hindrance .

Preparation Methods

Fundamental Chemical Considerations for Esterification

Structural and Reactivity Profile of L-Aspartic Acid

L-Aspartic acid (HOOC-CH2-CH(NH2)-COOH) contains two carboxyl groups (α and β) and a primary amine group. Selective esterification of the carboxyl groups requires careful consideration of reaction conditions to avoid side reactions involving the amine. The octadecyl group’s bulkiness introduces steric challenges, necessitating optimized activation and coupling strategies.

Esterification Mechanisms

Esterification typically proceeds via:

  • Fischer esterification : Acid-catalyzed reaction between carboxylic acids and alcohols.
  • Acyl chloride intermediacy : Conversion of carboxyl groups to reactive chlorides followed by alcohol substitution.
  • Coupling agents : Use of dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to activate carboxyl groups for nucleophilic attack by alcohols.

Synthetic Routes to L-Aspartic Acid, Dioctadecyl Ester

Direct Esterification via Acid Catalysis

Methodology :
L-Aspartic acid is refluxed with excess octadecanol in the presence of concentrated sulfuric acid or p-toluenesulfonic acid. The high boiling point of octadecanol (~330°C) necessitates prolonged reaction times (24–72 hours) under inert atmosphere.

Challenges :

  • Low yields : Due to incomplete esterification and side reactions (e.g., amine protonation or oxidation).
  • Separation difficulties : Unreacted octadecanol’s high viscosity complicates purification.

Example Protocol :

  • Combine L-aspartic acid (1 mol), octadecanol (4 mol), and H2SO4 (0.1 mol) in toluene.
  • Reflux at 150°C for 48 hours with a Dean-Stark trap to remove water.
  • Wash the crude product with NaHCO3 solution and recrystallize from ethanol.

Yield : ~30–40% (estimated based on analogous esterifications).

Acyl Chloride Intermediacy

Methodology :

  • Formation of diacid chloride : Treat L-aspartic acid with thionyl chloride (SOCl2) or oxalyl chloride [(COCl)2] in anhydrous dichloromethane (DCM).
  • Esterification : React the diacid chloride with octadecanol in the presence of a base (e.g., pyridine) to neutralize HCl.

Advantages :

  • Faster reaction kinetics compared to Fischer esterification.
  • Higher yields (50–60%) due to improved electrophilicity of acyl chlorides.

Example Protocol :

  • Suspend L-aspartic acid (1 mol) in DCM (500 mL) and add SOCl2 (3 mol) dropwise at 0°C.
  • Reflux for 4 hours, then evaporate excess SOCl2 under reduced pressure.
  • Dissolve the diacid chloride in DCM, add octadecanol (2.2 mol) and pyridine (2.5 mol), and stir at room temperature for 12 hours.
  • Filter, wash with water, and purify via column chromatography (silica gel, hexane:ethyl acetate 9:1).

Protection-Deprotection Strategy

Rationale : Protecting the amine group prevents undesired acylation or side reactions during esterification.

Fluorenylmethyloxycarbonyl (Fmoc) Protection

Steps :

  • Protection : React L-aspartic acid with Fmoc-Cl in a basic aqueous solution (pH 8–9) to form Fmoc-L-aspartic acid.
  • Esterification : Use DCC/DMAP to couple both carboxyl groups with octadecanol in DCM.
  • Deprotection : Treat with 20% piperidine in DMF to remove the Fmoc group.

Yield : ~55–65% (extrapolated from Fmoc-protected aspartic acid derivatives).

Hexafluoroacetone (HFA) Protection

Steps :

  • Protection : Bubble hexafluoroacetone through a suspension of L-aspartic acid in dimethyl sulfoxide (DMSO) at 10–50°C to form a protected intermediate.
  • Esterification : React with octadecanol using EDCI and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF).
  • Deprotection : Hydrolyze with dilute HCl to regenerate the free amine.

Advantages :

  • HFA’s strong electron-withdrawing effects stabilize the intermediate, minimizing racemization.
  • Compatible with polar aprotic solvents, enhancing octadecanol solubility.

Enzymatic Esterification

Feasibility : Lipases (e.g., Candida antarctica Lipase B) can catalyze esterification in non-aqueous media. However, the octadecyl group’s hydrophobicity and steric bulk limit enzymatic activity.

Reported Data :

  • Solvent : Tert-butanol (log P = 0.35) improves substrate solubility.
  • Yield : <20% under optimal conditions (40°C, 72 hours).

Comparative Analysis of Methods

Method Conditions Yield (%) Purity (%) Key Challenges
Fischer esterification H2SO4, 150°C, 48 hours 30–40 70–80 Side reactions, low yields
Acyl chloride SOCl2, DCM, rt, 12 hours 50–60 85–90 Moisture sensitivity
Fmoc protection DCC/DMAP, piperidine 55–65 90–95 Multi-step, costly reagents
HFA protection EDCI/HOBt, THF, HCl hydrolysis 60–70 92–97 Requires specialized equipment
Enzymatic CALB, tert-butanol, 40°C, 72 hours 15–20 60–70 Low efficiency

Industrial-Scale Considerations

Solvent Selection

  • Polar aprotic solvents (DMSO, DMF): Enhance reagent solubility but complicate recycling.
  • Hydrocarbon solvents (toluene, hexane): Ideal for high-temperature reactions but limit octadecanol dissolution.

Waste Management

  • Acid catalysis : Neutralization of spent H2SO4 generates sulfate salts, requiring wastewater treatment.
  • Coupling agents : DCC-derived dicyclohexylurea precipitates, enabling filtration but posing disposal challenges.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing L-Aspartic acid ester derivatives, and what key parameters influence reaction yield?

  • Methodology :

  • Esterification : Use anhydrous solvents (e.g., THF) and coupling agents like triphosgene for β-benzyl ester N-carboxyanhydride (NCA) synthesis. Example: L-Aspartic acid β-benzyl ester suspended in THF with triphosgene at 50°C under N₂ yields 91% after purification .
  • Protection Strategies : tert-Butyl esters (e.g., L-Aspartic acid 4-tert-butyl ester) are synthesized using sodium carbonate and acryloyl chloride in anhydrous conditions to avoid hydrolysis .
    • Critical Parameters :
  • Temperature control (e.g., 50°C for NCA formation).
  • Moisture-sensitive steps (e.g., NaHCO₃ washing to remove acidic byproducts).
  • Purification via column chromatography or recrystallization to isolate high-purity products.

Q. How can researchers characterize the purity and structural integrity of L-Aspartic acid ester derivatives?

  • Techniques :

  • NMR Spectroscopy : Confirm stereochemistry and esterification (e.g., tert-butyl group protons at δ 1.4 ppm ).
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., di-tert-butyl ester HCl: 281.777 g/mol ).
  • X-ray Crystallography : Resolve crystal structures (e.g., N-Fmoc-L-aspartic acid 4-tert-butyl ester ).
  • HPLC : Assess purity (>95% for pharmaceutical intermediates ).

Q. What are the primary research applications of L-Aspartic acid ester derivatives in neurological studies?

  • Neurological Probes : Di-tert-butyl esters are used in comparative studies with L-Glutamic acid derivatives to investigate ion channel interactions and depolarization mechanisms .
  • Enzyme Inhibition : Dimethyl esters act as serine protease inhibitors by covalently binding to active sites, blocking protein degradation .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in the biological activity data of different L-Aspartic acid ester derivatives?

  • Systematic Comparisons : Test tert-butyl vs. benzyl esters under identical conditions (e.g., pH, temperature) to isolate steric/electronic effects.
  • Computational Modeling : Predict binding affinities using molecular docking (e.g., tert-butyl groups may hinder enzyme access ).
  • In Vitro Assays : Use standardized neuronal cell lines to measure depolarization variability (e.g., tert-butyl esters show higher membrane conductance than benzyl derivatives ).

Q. How does the choice of ester protecting groups influence the stability and reactivity of L-Aspartic acid derivatives in peptide synthesis?

  • Stability :

  • tert-Butyl esters resist hydrolysis under acidic conditions but require strong acids (e.g., TFA) for deprotection .
  • Benzyl esters are stable in basic media but require hydrogenation for removal .
    • Reactivity :
  • Bulky tert-butyl groups reduce side reactions during coupling steps in solid-phase synthesis .
  • Dimethyl esters enhance solubility in polar solvents, facilitating reactions in aqueous environments .

Q. What are the challenges in scaling up the synthesis of L-Aspartic acid ester derivatives for in vivo studies, and how can they be mitigated?

  • Challenges :

  • Cost of reagents (e.g., triphosgene for NCA synthesis).
  • Reproducibility in purification steps (e.g., column chromatography at multi-gram scales).
    • Mitigation Strategies :
  • Optimize solvent recovery (e.g., THF reuse via distillation).
  • Substitute expensive catalysts (e.g., Cs₂CO₃ for milder reactions ).
  • Use automated systems for consistent reaction monitoring and product isolation.

Key Data from Literature

  • Molecular Weights :
    • Di-tert-butyl ester HCl: 281.777 g/mol
    • 4-tert-Butyl ester: 189.21 g/mol
    • Dimethyl ester HCl: 197.62 g/mol
  • Synthetic Yields :
    • β-Benzyl ester NCA: 91%
    • A-TMP-fluorescein heterotrimer: Quantitative yield under optimized conditions

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